molecular formula C6H6Cl2N2 B169725 (2,6-Dichloropyridin-3-YL)methanamine CAS No. 120739-71-1

(2,6-Dichloropyridin-3-YL)methanamine

Cat. No. B169725
M. Wt: 177.03 g/mol
InChI Key: NGFZWMGHYIIRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloropyridin-3-YL)methanamine, also known as DCYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of pyridine and has two chlorine atoms attached to the 2 and 6 positions of the pyridine ring, with a methanamine group attached to the 3 position.

Mechanism Of Action

The exact mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine is not fully understood. However, it is believed to act as a ligand for various receptors in the body, including the serotonin receptor and the dopamine receptor. (2,6-Dichloropyridin-3-YL)methanamine may also have an effect on the activity of enzymes such as monoamine oxidase.

Biochemical And Physiological Effects

Studies have shown that (2,6-Dichloropyridin-3-YL)methanamine has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and may also have an effect on the immune system. (2,6-Dichloropyridin-3-YL)methanamine has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using (2,6-Dichloropyridin-3-YL)methanamine in lab experiments is its versatility in synthesis, allowing for the creation of various compounds for testing. However, one limitation is the potential toxicity of the compound, which must be taken into consideration when handling and testing.

Future Directions

There are numerous potential future directions for research on (2,6-Dichloropyridin-3-YL)methanamine. One area of interest is the development of new compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2,6-Dichloropyridin-3-YL)methanamine may also have potential applications in the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine and its potential applications in the field of medicine.

Scientific Research Applications

(2,6-Dichloropyridin-3-YL)methanamine has been found to have potential applications in drug discovery and medicinal chemistry due to its ability to act as a building block for the synthesis of various compounds. It has been used in the synthesis of potential anti-cancer agents, anti-inflammatory agents, and anti-viral agents. (2,6-Dichloropyridin-3-YL)methanamine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

120739-71-1

Product Name

(2,6-Dichloropyridin-3-YL)methanamine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

(2,6-dichloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2

InChI Key

NGFZWMGHYIIRAF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1CN)Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1CN)Cl)Cl

synonyms

C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a mixture of 50 ml EtOH and 20 ml DMF was dissolved 3.1 g (0.01 mole) of N-(2,6-dichloro-3-pyridylmethyl)phthalimide under heating, followed by addition of 0.75 g (0.015 mole) of H2NNH2.H2O under reflux. After 1 hour of refluxing, EtOH and DMF were distilled off. To the residue were added 10 ml of concentrated hydrochloric acid and 5 ml of water, and the mixture was refluxed for 30 minutes. The resulting crystals were filtered off and the filtrate was neutralized with NaHCO3 and extracted with CH2Cl2 (30 ml×3). The extract was dried over MgSO4 and the solvent was distilled off to give 1.45 g of the title compound as a yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a mixture of 50 ml EtOH and 20 ml DMF was dissolved 3.1 g (0.01 mole) of N-(2,6-dichloro-3-pyridylmethyl)phthalimide under heating, followed by addition of 0.75 g (0.015 mole) of H2NNH2 ·H2O under reflux. After 1 hour of refluxing, EtOH and DMF were distilled off. To the residue were added 10 ml of concentrated hydrochloric acid and 5 ml of water, and the mixture was refluxed for 30 minutes. The resulting crystals were filtered off and the filtrate was neutralized with NaHCO3 and extracted with CH2Cl2 (30 ml×3). The extract was dried over MGSO4 and the solvent was distilled off to give 1.45 g of the title compound as a yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
H2NNH2 ·H2O
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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